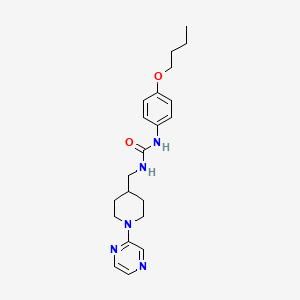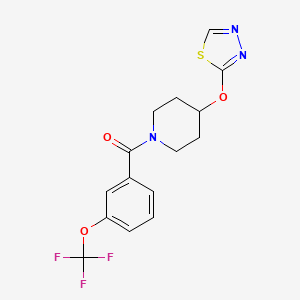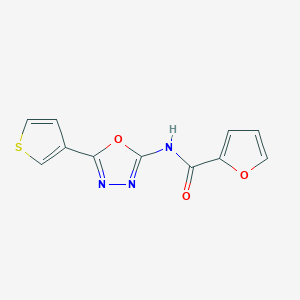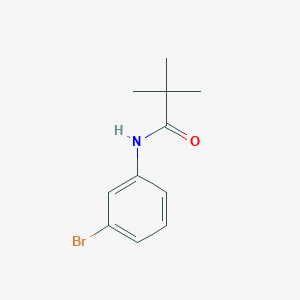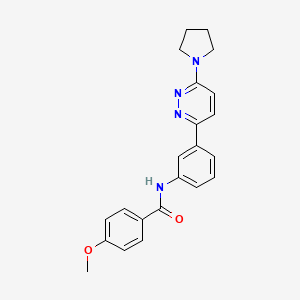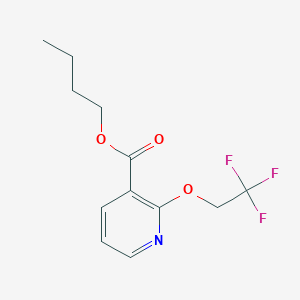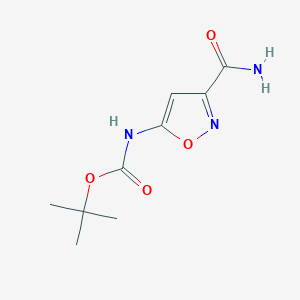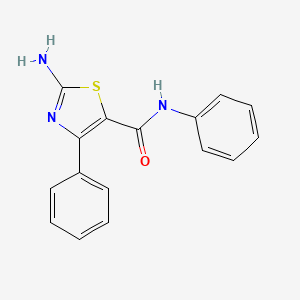![molecular formula C13H12F3N3O2S B2415665 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride CAS No. 2249128-07-0](/img/structure/B2415665.png)
4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride is not fully understood. However, it is known to inhibit the activity of certain enzymes, including proteases and kinases. This inhibition leads to the modulation of various cellular processes, such as cell signaling and apoptosis.
Biochemical and Physiological Effects:
4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and modulate the immune response. This compound has also been shown to have anti-inflammatory and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the research on 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and other diseases. It can also be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential applications in various fields.
Conclusion:
In conclusion, 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-(azidomethyl)benzenesulfonyl fluoride with 3,3-difluorocyclobutanemethanol in the presence of a copper catalyst. The reaction proceeds through a click reaction, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride has been extensively studied for its potential applications in various fields. It has been used as a tool for chemical biology research, including the identification of protein targets and the development of new drugs. This compound has also been used in the development of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
4-[1-[(3,3-difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15)5-9(6-13)7-19-8-12(17-18-19)10-1-3-11(4-2-10)22(16,20)21/h1-4,8-9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHLGXLLXXXFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




